Leucine, N-(2,5-dimethyloxazolo(5,4-d)pyrimidin-7-yl)-, L-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Leucine, N-(2,5-dimethyloxazolo(5,4-d)pyrimidin-7-yl)-, L- is a complex organic compound with the molecular formula C13H18N4O3. This compound is a derivative of leucine, an essential amino acid, and features a unique oxazolo-pyrimidine ring structure. It is of interest in various scientific fields due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Leucine, N-(2,5-dimethyloxazolo(5,4-d)pyrimidin-7-yl)-, L- typically involves multi-step organic reactions. The process begins with the preparation of the oxazolo-pyrimidine core, followed by the introduction of the leucine moiety. Common reagents used in these reactions include carboxylic acids, amines, and various catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including batch and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, often involving controlled temperature, pressure, and the use of specialized equipment to handle the reagents and intermediates safely.
Chemical Reactions Analysis
Types of Reactions
Leucine, N-(2,5-dimethyloxazolo(5,4-d)pyrimidin-7-yl)-, L- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where certain atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives
Scientific Research Applications
Leucine, N-(2,5-dimethyloxazolo(5,4-d)pyrimidin-7-yl)-, L- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development and its effects on specific diseases.
Industry: The compound may be used in the development of new materials, catalysts, and other industrial applications.
Mechanism of Action
The mechanism of action of Leucine, N-(2,5-dimethyloxazolo(5,4-d)pyrimidin-7-yl)-, L- involves its interaction with specific molecular targets and pathways. The oxazolo-pyrimidine ring structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
L-Alanine, N-(2,5-dimethyloxazolo(5,4-d)pyrimidin-7-yl)-: Another amino acid derivative with a similar oxazolo-pyrimidine structure.
Pyrazolo[3,4-d]pyrimidine derivatives: Compounds with a similar core structure but different functional groups and biological activities.
Uniqueness
Leucine, N-(2,5-dimethyloxazolo(5,4-d)pyrimidin-7-yl)-, L- is unique due to its specific combination of the leucine moiety and the oxazolo-pyrimidine ring. This structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
CAS No. |
102248-94-2 |
---|---|
Molecular Formula |
C13H18N4O3 |
Molecular Weight |
278.31 g/mol |
IUPAC Name |
(2S)-2-[(2,5-dimethyl-[1,3]oxazolo[5,4-d]pyrimidin-7-yl)amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C13H18N4O3/c1-6(2)5-9(13(18)19)17-11-10-12(15-7(3)14-11)20-8(4)16-10/h6,9H,5H2,1-4H3,(H,18,19)(H,14,15,17)/t9-/m0/s1 |
InChI Key |
OABYFRXECDYIIL-VIFPVBQESA-N |
Isomeric SMILES |
CC1=NC(=C2C(=N1)OC(=N2)C)N[C@@H](CC(C)C)C(=O)O |
Canonical SMILES |
CC1=NC(=C2C(=N1)OC(=N2)C)NC(CC(C)C)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.